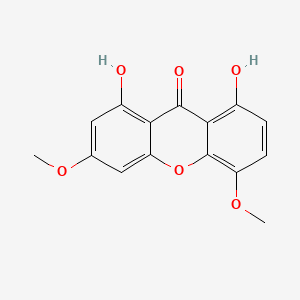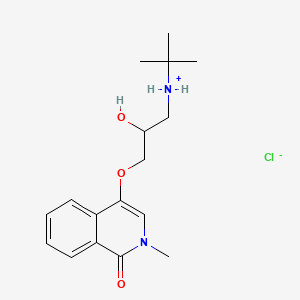
Chlorhydrate de Tilisolol
Vue d'ensemble
Description
Tilisolol hydrochloride is a pharmaceutical compound primarily known for its beta-blocking properties. It is used in the treatment of hypertension and certain cardiac conditions. As a beta-adrenergic receptor antagonist, it inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, which are found in various tissues throughout the body, including the heart, lungs, and blood vessels .
Applications De Recherche Scientifique
Tilisolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with various receptors.
Biology: It is used to study the effects of beta-blockers on biological systems, including their impact on heart rate and blood pressure.
Medicine: It is used in the treatment of hypertension and certain cardiac conditions.
Industry: It is used in the pharmaceutical industry for the production of beta-blocker medications.
Mécanisme D'action
Mode of Action
Tilisolol hydrochloride acts as a β-adrenoceptor antagonist . This means it binds to β-adrenoceptors, blocking them from being activated by adrenaline and noradrenaline, the body’s natural stimulants . This interaction results in a decrease in heart rate and blood pressure .
Biochemical Pathways
Tilisolol hydrochloride affects the neuroactive ligand-receptor interaction pathway and the adrenergic signaling in cardiomyocytes pathway . By blocking β-adrenoceptors, tilisolol hydrochloride inhibits the normal signaling processes of these pathways, leading to its therapeutic effects .
Pharmacokinetics
The pharmacokinetics of tilisolol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, tilisolol hydrochloride shows a biexponential curve in its concentration-time profile . This suggests that the drug undergoes a two-compartment model of distribution, with rapid distribution to tissues followed by a slower elimination phase
Result of Action
The primary result of tilisolol hydrochloride’s action is the dilation of coronary arteries . This is achieved through an ATP-sensitive K+ channel opening mechanism . The dilation of coronary arteries improves blood flow to the heart muscle, reducing the risk of angina (chest pain) and other cardiovascular complications .
Action Environment
The action of tilisolol hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. One study found that the vasodilatory effect of tilisolol hydrochloride on the coronary circulation was suppressed by glibenclamide, an ATP-sensitive K+ channel blocker . This suggests that the efficacy of tilisolol hydrochloride can be influenced by the presence of other medications in the body .
Méthodes De Préparation
The synthesis of tilisolol hydrochloride involves several steps. The methanolysis of phthalic anhydride gives methyl hydrogen phthalate. This undergoes Schotten-Baumann amidation with methyl sarcosinate to form methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate. Intramolecular lactamization with sodium methoxide affords methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate. Lye saponification followed by decarboxylation gives 4-hydroxy-2-methylisoquinolin-1(2H)-one. Treatment with epichlorhydrin in the presence of base leads to 2-methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one. Finally, opening of the oxirane ring with tert-butylamine completes the synthesis of tilisolol .
Analyse Des Réactions Chimiques
Tilisolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate this reaction.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Tilisolol hydrochloride can be compared with other beta-blockers such as propranolol and arotinolol. Unlike traditional beta-blockers, tilisolol hydrochloride has a dual mechanism of action, including both beta-blockade and vasodilation. This makes it more effective in reducing blood pressure and provides a broader therapeutic scope. Similar compounds include:
Propranolol: A non-selective beta-blocker used to treat hypertension, angina, and other conditions.
Arotinolol: A beta-blocker with additional alpha-blocking properties, used to treat hypertension and certain cardiac conditions.
Tilisolol hydrochloride’s unique combination of beta-blockade and vasodilation sets it apart from other beta-blockers, making it a valuable therapeutic agent in the treatment of hypertension and cardiac conditions.
Propriétés
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPGESCZOCHFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021350 | |
| Record name | Tilisolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-96-3 | |
| Record name | 1(2H)-Isoquinolinone, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilisolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILISOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW02T8UTIN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tilisolol hydrochloride?
A1: Tilisolol hydrochloride functions as an adenosine 5′-diphosphate (ADP)-dependent ATP-sensitive potassium channel (KATP channel) opener. [, , ] Unlike other KATP channel openers like levcromakalim and pinacidil, tilisolol hydrochloride requires the presence of ADP to activate these channels effectively. [] This activation leads to vasorelaxation and hypotensive effects. [, , ]
Q2: How does the vasodilatory effect of tilisolol hydrochloride differ from other beta-blockers like propranolol?
A2: Unlike propranolol, which can cause peripheral vasoconstriction, tilisolol hydrochloride lowers blood pressure and heart rate without causing this side effect. [, ] This difference stems from tilisolol hydrochloride's unique KATP channel opening mechanism. [, ]
Q3: What role does glibenclamide play in understanding the action of tilisolol hydrochloride?
A3: Glibenclamide, a specific KATP channel antagonist, has been instrumental in elucidating the mechanism of action of tilisolol hydrochloride. Studies have shown that glibenclamide can antagonize the hypotensive effects of tilisolol hydrochloride, suggesting that these effects are indeed mediated by KATP channel opening. []
Q4: Has tilisolol hydrochloride demonstrated any potential for adverse effects?
A4: While tilisolol hydrochloride exhibits a favorable vasodilatory profile compared to some other beta-blockers, there have been reports of photosensitivity reactions associated with its use. [, ] Further research is needed to fully characterize the nature and incidence of these reactions.
Q5: Are there any known structural analogs of tilisolol hydrochloride, and how do their activities compare?
A5: While the provided research does not delve into specific structural analogs, it highlights the distinct mechanisms of KATP channel opening exhibited by tilisolol hydrochloride, nicorandil, levcromakalim, and pinacidil. [] This suggests opportunities for structure-activity relationship studies to further explore the impact of structural modifications on activity and selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


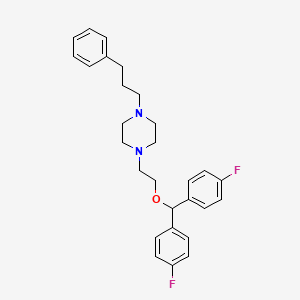
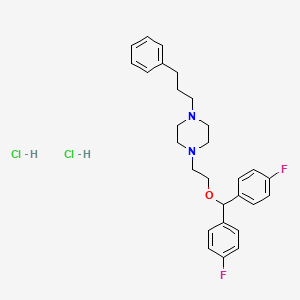

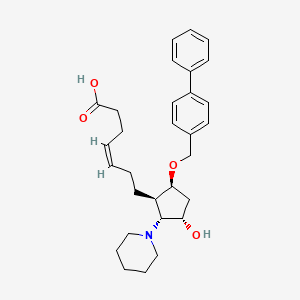
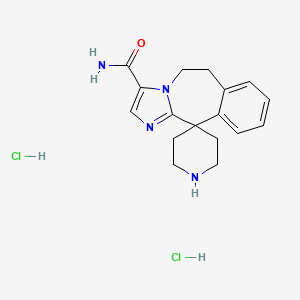

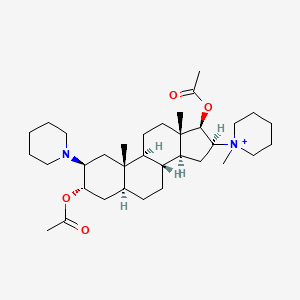

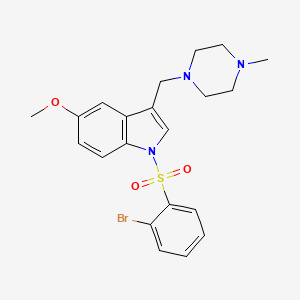
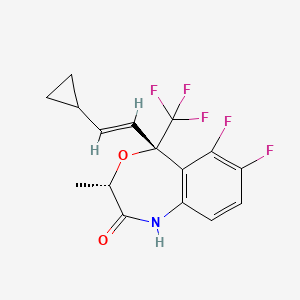

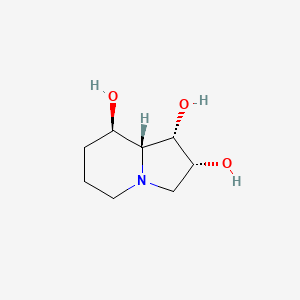
![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
